(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride
Overview
Description
5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride, also known as 5-F-MPHBA, is a novel synthetic compound with a wide range of potential applications in scientific research. It has been used in various fields such as organic synthesis, medicinal chemistry, and drug discovery. In addition, it is a useful intermediate for the synthesis of other compounds.
Scientific Research Applications
1. Urease Inhibition for Bacterial Infection Prevention The compound could potentially be used to inhibit urease enzymes, which are essential for the colonization and maintenance of highly pathogenic bacteria. By targeting urease, it may help prevent ureolytic bacterial infections .
NF-κB Inactivation in Cancer Therapy
Another application could involve the inactivation of NF-κB in cancer cells. NF-κB plays a role in cell survival and proliferation, and its inhibition by compounds like this one could reduce the antiapoptotic function of NF-κB, potentially blunting cancer cell growth .
Anti-inflammatory Applications
The compound may also have anti-inflammatory properties, as similar piperazine derivatives have been shown to reduce inflammation in conditions such as carrageenan-induced pleurisy .
Antidepressant Synthesis
Piperazine derivatives are also used in the synthesis of antidepressant molecules. The compound could be a precursor or intermediate in the production of such pharmaceuticals .
Chemical Synthesis and Manufacturing
This compound is available for bulk custom synthesis and procurement, indicating its use in various chemical synthesis processes where boronic acid derivatives are required .
Cytotoxicity Studies for Drug Development
Compounds with similar structures have been synthesized and studied for their cytotoxic properties, suggesting potential applications in drug development for treatments that require cell growth inhibition .
Mechanism of Action
Target of Action
Boronic acids are generally known for their role in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
Boronic acids are generally known for their stability, mild and functional group tolerant reaction conditions, and environmental benignity , which could potentially impact their bioavailability.
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is fundamental in the construction of complex organic molecules, contributing to the synthesis of various organic compounds .
Action Environment
The action of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride, like other boronic acids, is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the reaction environment.
properties
IUPAC Name |
[5-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2.ClH/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13(17)18;/h2-3,8,17-18H,4-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVYEMMQURIWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCN(CC2)C)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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